1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
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Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
Thiazolidinones and azetidinones are recognized for their broad pharmaceutical applications. A study highlighted the synthesis of thiazolidinone and azetidinone analogs based on a fluorene moiety, which showed remarkable antimicrobial activity against multidrug-resistant strains and exhibited cytotoxic activity against certain carcinoma cell lines, suggesting their potential as bioactive agents in developing novel treatments (Hussein et al., 2020).
Synthesis and Biological Evaluation
The synthesis of benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives showed moderate to good antimicrobial properties against various pathogenic bacterial and fungal strains, demonstrating the versatility of these compounds in combating infections (Gilani et al., 2016).
Rapid Synthesis Techniques
Microwave-assisted synthesis techniques have been employed to rapidly produce nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, highlighting a more efficient pathway for the development of pharmacologically active substances. These compounds were evaluated for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Mistry & Desai, 2006).
Innovative Drug Discovery Scaffolds
Research on novel scaffolds for drug discovery, such as 6-azaspiro[4.3]alkanes synthesized from azetidinones, underscores the ongoing efforts to explore new chemical entities that can serve as the basis for developing innovative therapeutic agents. These compounds offer a promising avenue for the creation of new drugs with enhanced efficacy and specificity (Chalyk et al., 2017).
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-5-2-6-12-13(11)17-15(21-12)18-7-10(8-18)20-14(19)9-3-1-4-9/h2,5-6,9-10H,1,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJFQIENFNFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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